molecular formula C12H16N6O3 B2458276 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034291-25-1

1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2458276
CAS No.: 2034291-25-1
M. Wt: 292.299
InChI Key: NLZYDKYQEFERLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H16N6O3 and its molecular weight is 292.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c1-18-7-9(15-17-18)12(19)13-6-10-14-11(16-21-10)8-2-4-20-5-3-8/h7-8H,2-6H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZYDKYQEFERLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 278.31 g/mol

Structural Characteristics

The compound features a triazole ring which is known for its diverse biological activities. The presence of the tetrahydro-2H-pyran moiety and the oxadiazole ring contributes to its unique properties and potential pharmacological profiles.

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. In vitro assays have shown that derivatives of this compound can be effective against various bacterial strains, including multidrug-resistant pathogens.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamideStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

Anti-Tuberculosis Activity

A study highlighted the compound's potential as an anti-tuberculosis agent. The mechanism of action appears to be linked to inhibiting cell wall biosynthesis in Mycobacterium tuberculosis, a crucial target for tuberculosis treatment.

Case Study

In a screening campaign against M. tuberculosis, the compound was identified as having moderate activity with an MIC of 32 µg/mL. Further SAR studies suggested that modifications to the oxadiazole and triazole rings could enhance potency.

The proposed mechanism involves interference with the biosynthesis pathways critical for bacterial survival. This includes inhibiting enzymes responsible for cell wall synthesis, which is vital for maintaining bacterial integrity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in substituents on the triazole and oxadiazole rings significantly impact biological activity. For instance, substituents that enhance lipophilicity tend to improve membrane permeability, thereby increasing antimicrobial efficacy.

Table 2: Structure-Activity Relationship Findings

Substituent PositionModification TypeEffect on Activity
Triazole RingMethyl Group AdditionIncreased potency
Oxadiazole RingHydroxyl Group AdditionEnhanced solubility
TetrahydropyranAlkyl Chain ExtensionImproved bioavailability

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, including:

  • CuAAC (Click Chemistry) : Copper(I)-catalyzed azide-alkyne cycloaddition for triazole ring formation, optimized for regioselectivity and yield .
  • Oxadiazole Formation : Cyclization of thioamide precursors with hydroxylamine under acidic conditions .
  • Coupling Reactions : Amide bond formation between triazole-carboxylic acid and tetrahydro-2H-pyran-4-ylmethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
    • Key Conditions : Anhydrous solvents (DMF, acetonitrile), inert atmosphere (N₂/Ar), and temperature control (60–80°C for CuAAC).

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substitution patterns on the tetrahydro-2H-pyran and oxadiazole moieties .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures and validating stereochemistry .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields in oxadiazole cyclization?

  • Troubleshooting :

  • Reagent Purity : Use freshly distilled hydroxylamine hydrochloride to avoid decomposition .
  • pH Control : Maintain pH 3–4 during cyclization to prevent side reactions .
  • Catalyst Screening : Test alternatives to traditional H₂SO₄, such as polyphosphoric acid, for improved reaction efficiency .
    • Example Data :
ConditionYield (%)Purity (HPLC)
H₂SO₄, 80°C4592
Polyphosphoric acid, 100°C6898

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

  • Experimental Design :

  • Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) testing with cytotoxicity profiling (e.g., MTT assay) to distinguish selective activity .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing tetrahydro-2H-pyran with piperidine) to isolate pharmacophores .
    • Case Study : A 2025 study found that replacing the pyran group with a phenyl ring increased anticancer activity (IC₅₀ = 2.1 μM) but reduced antimicrobial effects .

Q. How should researchers design experiments to probe the compound’s mechanism of action in kinase inhibition?

  • Methodology :

  • Kinase Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against panels (e.g., 100+ kinases) .
  • Molecular Dynamics (MD) : Simulate binding interactions with ATP-binding pockets using software like AutoDock Vina .
    • Data Interpretation : Correlate IC₅₀ values with structural features (e.g., oxadiazole’s hydrogen-bonding capacity) to identify key binding motifs .

Technical Challenges & Solutions

Q. What approaches mitigate challenges in crystallizing this compound for X-ray studies?

  • Crystallization Techniques :

  • Vapor Diffusion : Use mixed solvents (e.g., DCM/methanol) in hanging-drop setups .
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation .
    • SHELX Refinement : Apply TWIN/BASF commands in SHELXL to handle twinning or disorder in the tetrahydro-2H-pyran group .

Q. How can researchers validate the stability of the oxadiazole ring under physiological conditions?

  • Accelerated Stability Testing :

  • pH-Variation Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC .
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., carboxylic acid derivatives) in simulated gastric fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.